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Compound of Interest

Compound Name: DNQX (disodium salt)

Cat. No.: B12415722

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a
cornerstone pharmacological tool in the study of glutamatergic neurotransmission. We will
delve into its mechanism of action, quantitative pharmacology, and detailed experimental
applications, offering a technical resource for professionals in neuroscience research and drug
development.

Introduction: The Role of Glutamatergic Signaling

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system
(CNS), mediating the majority of fast synaptic transmission.[1] Its actions are primarily
mediated by ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels
classified into three main subtypes: a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
(AMPA), kainate (KA), and N-methyl-D-aspartate (NMDA) receptors.[2] AMPA and kainate
receptors are responsible for the initial, rapid depolarization of the postsynaptic membrane
upon glutamate binding.[3] The ability to selectively antagonize these receptors is crucial for
dissecting their specific roles in synaptic plasticity, neuronal circuitry, and neuropathological
conditions. DNQX is a potent and selective competitive antagonist of AMPA and kainate
receptors, making it an invaluable tool for such investigations.[4]

DNQX: Mechanism of Action
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DNQX (FG 9041) is a quinoxalinedione derivative that functions as a competitive antagonist at
both AMPA and kainate receptors.[5] Its mechanism involves directly competing with the
endogenous ligand, glutamate, for the binding site within the ligand-binding domain (LBD) of

the receptor.[6]

Crystal structure studies of the AMPA receptor subunit GIuA2 LBD have revealed how this
antagonism occurs.[7] The LBD consists of two lobes that close around an agonist like
glutamate to trigger channel opening. DNQX binding prevents this full "clamshell" closure,
stabilizing the receptor in a closed or expanded conformation that does not permit ion flow.[8]
The dione moiety of DNQX is critical, as it interacts with receptor amino acid residues that are
normally engaged in binding the a-amino acid structure of glutamate.[7] While highly selective
for AMPA and kainate receptors, it is important to note that at higher concentrations, DNQX can
also exhibit some antagonist activity at the glycine co-agonist site of the NMDA receptor.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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